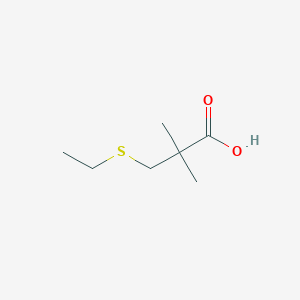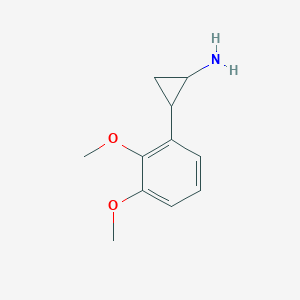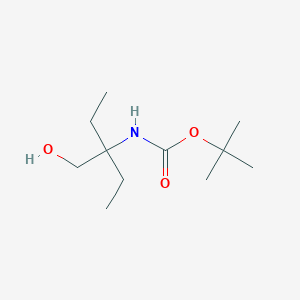
tert-Butyl (3-(hydroxymethyl)pentan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and as protecting groups for amines in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-ethyl-1-hydroxybutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its stability and reactivity .
Medicine: In medicinal chemistry, it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its stability makes it a valuable compound in drug development .
Industry: Industrially, it is used in the production of agrochemicals, polymers, and specialty chemicals. Its role as a protecting group is crucial in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate involves its ability to form stable carbamate bonds with amines. This stability is due to the electron-withdrawing nature of the carbamate group, which makes the compound less reactive towards nucleophiles. The tert-butyl group provides steric hindrance, further stabilizing the compound .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used in similar applications but lacks the additional ethyl and hydroxybutan groups.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another carbamate with a hydroxyethyl group, used in peptide synthesis.
tert-Butyl N-(2-aminoethyl)carbamate: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: tert-Butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate is unique due to its specific structure, which provides both steric hindrance and stability. This makes it particularly useful in complex organic syntheses where selective protection of amine groups is required .
Properties
Molecular Formula |
C11H23NO3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)pentan-3-yl]carbamate |
InChI |
InChI=1S/C11H23NO3/c1-6-11(7-2,8-13)12-9(14)15-10(3,4)5/h13H,6-8H2,1-5H3,(H,12,14) |
InChI Key |
PJIVLWQMENCYDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Difluoromethylsulfanyl)phenyl]ethanone](/img/structure/B13604429.png)
![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)

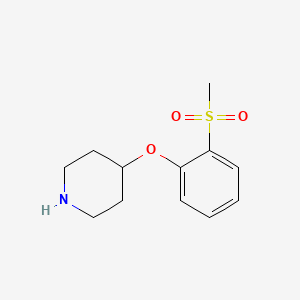

![2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine](/img/structure/B13604445.png)

![[1,3]Thiazolo[3,2-d]tetrazole](/img/structure/B13604449.png)
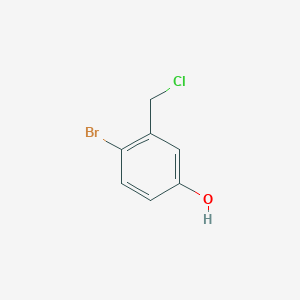
![3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13604460.png)
